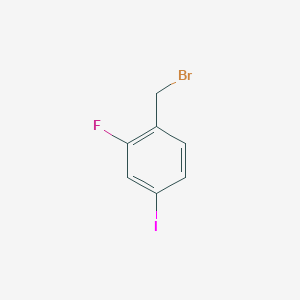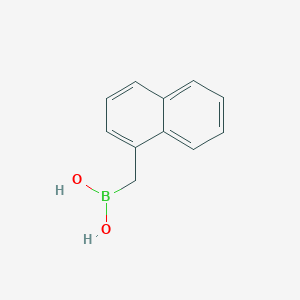
(Naphthalen-1-ylmethyl)boronic acid
Overview
Description
(Naphthalen-1-ylmethyl)boronic acid is a chemical compound with the molecular formula C11H11BO2 and a molecular weight of 186.01 . It is used in various chemical reactions and has been studied for its properties and potential applications .
Synthesis Analysis
Boronic acids, including (Naphthalen-1-ylmethyl)boronic acid, are generally synthesized through metal-catalyzed processes like the Suzuki–Miyaura reaction . They can also be used in several synthetic reactions including acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular structure of (Naphthalen-1-ylmethyl)boronic acid includes a boronic acid group attached to a naphthalene ring . This structure allows it to form five-membered boronate esters with diols, which is a key feature in many of its applications .Chemical Reactions Analysis
Boronic acids, including (Naphthalen-1-ylmethyl)boronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications . They are also used in the synthesis of small chemical receptors .Physical And Chemical Properties Analysis
(Naphthalen-1-ylmethyl)boronic acid has a molecular weight of 186.01 and a molecular formula of C11H11BO2 . More detailed physical and chemical properties, such as melting point, boiling point, and density, would require further experimental data .Scientific Research Applications
Boronic Acid Drugs Design and Discovery
Research has highlighted the increasing incorporation of boronic acids, such as (Naphthalen-1-ylmethyl)boronic acid, in medicinal chemistry due to their desirable properties, potentially enhancing drug potency and improving pharmacokinetics. The FDA and Health Canada have approved several boronic acid drugs, indicating a significant interest in this area for future drug discovery endeavors (Plescia & Moitessier, 2020).
Environmental Monitoring and Remediation
Studies on environmental samples have discussed the need for advanced analytical methods to characterize compounds like (Naphthalen-1-ylmethyl)boronic acid in complex matrices. These efforts aim to distinguish industrial pollutants from natural compounds, contributing to environmental monitoring and remediation strategies (Headley et al., 2013).
Seawater Desalination
Research into seawater desalination applications has explored the removal of boron, present as boric acid, using reverse osmosis (RO) and nanofiltration (NF) membranes. Understanding the speciation of boronic acids in these processes is crucial for optimizing boron removal in drinking water production (Tu, Nghiem, & Chivas, 2010).
Heterocyclic Compounds in Medicinal Chemistry
Naphthalimide compounds, including those derived from (Naphthalen-1-ylmethyl)boronic acid, show significant potential in medicinal applications. Their ability to interact with various biological molecules has made them subjects of research in cancer therapy, antibacterial, antifungal, and antiviral treatments, as well as in diagnostic imaging (Gong, Addla, Lv, & Zhou, 2016).
Mass Transfer and Heat Transfer Studies
The naphthalene sublimation method, leveraging compounds like (Naphthalen-1-ylmethyl)boronic acid, is recognized for studying mass and heat transfer in complex flows and geometries. This approach is particularly beneficial for flows with significant wall transport rate gradients, providing high-accuracy local transfer coefficients (Goldstein & Cho, 1995).
Mechanism of Action
Boronic acids are known to inhibit protein synthesis, but their mechanism of action may differ . For example, they have been shown to interact with ribose and ribose-containing moieties such as NAD . They can also form covalent adducts with the catalytic hydroxide anion in the enzymatic active site upon binding .
Future Directions
Boronic acids, including (Naphthalen-1-ylmethyl)boronic acid, are being increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . There is also ongoing research into novel chemistries using boron, which could lead to new applications for these compounds .
properties
IUPAC Name |
naphthalen-1-ylmethylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,13-14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNGMAHIWPBGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC2=CC=CC=C21)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Naphthalen-1-ylmethyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]oxy}acetate](/img/structure/B3043365.png)
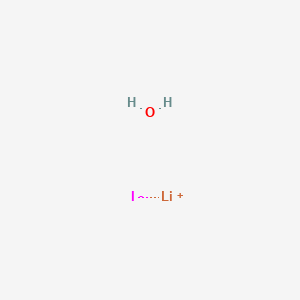
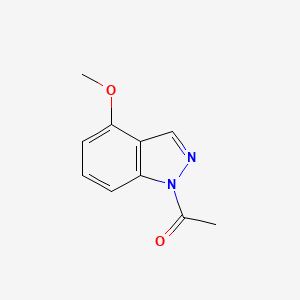
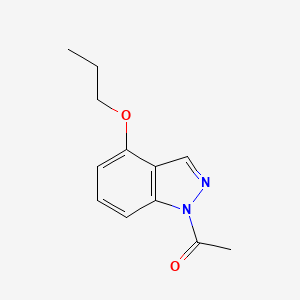
![5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3043371.png)

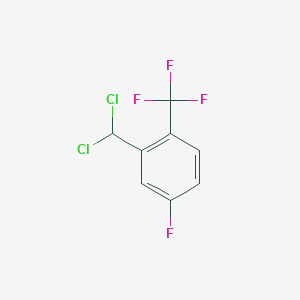
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B3043377.png)
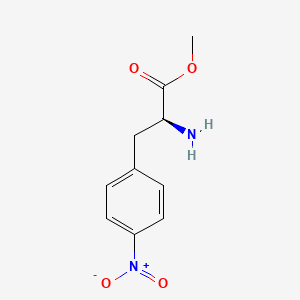
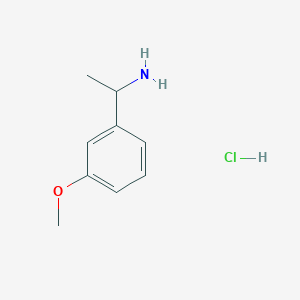
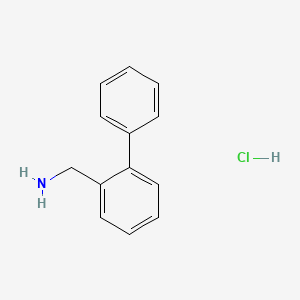
![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)
